molecular formula C20H15N3O3S2 B4365988 N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Cat. No.: B4365988
M. Wt: 409.5 g/mol
InChI Key: LDZJXNIIICHXTF-UHFFFAOYSA-N
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Description

N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-methyl-2-oxo-2H-chromene and 4-(2-thienyl)-2-pyrimidinyl thiol. The key steps in the synthesis may involve:

    Formation of the chromene core: This can be achieved through cyclization reactions involving appropriate precursors.

    Thioether formation: The thiol group from 4-(2-thienyl)-2-pyrimidinyl thiol reacts with a suitable electrophile to form the thioether linkage.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Modulating signaling pathways: Influencing various cellular functions and responses.

Comparison with Similar Compounds

N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:

    N-(4-hydroxy-2-oxo-2H-chromen-7-yl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide: Differing by the presence of a hydroxy group.

    N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide: Differing by the substitution of the thienyl group with a furyl group.

Properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)-2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-12-9-19(25)26-16-10-13(4-5-14(12)16)22-18(24)11-28-20-21-7-6-15(23-20)17-3-2-8-27-17/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZJXNIIICHXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CSC3=NC=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

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